molecular formula C7H15ClN2O B11909795 N-(3-aminocyclobutyl)propanamide;hydrochloride

N-(3-aminocyclobutyl)propanamide;hydrochloride

Cat. No.: B11909795
M. Wt: 178.66 g/mol
InChI Key: UCTUUSJDDYGYAZ-UHFFFAOYSA-N
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Description

N-(3-aminocyclobutyl)propanamide hydrochloride is a cyclobutane-containing propanamide derivative with a primary amine group on the cyclobutyl ring. The compound features a propanamide backbone (CH3CH2CONH-) linked to a 3-aminocyclobutyl group, with a hydrochloride counterion enhancing its solubility.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

N-(3-aminocyclobutyl)propanamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-6-3-5(8)4-6;/h5-6H,2-4,8H2,1H3,(H,9,10);1H

InChI Key

UCTUUSJDDYGYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CC(C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminocyclobutyl)propanamide;hydrochloride typically involves the following steps:

    Cyclobutylamine Formation: The initial step involves the formation of cyclobutylamine through the reduction of cyclobutanone using a reducing agent such as lithium aluminum hydride (LiAlH₄).

    Amidation Reaction: The cyclobutylamine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form N-(3-aminocyclobutyl)propanamide.

    Hydrochloride Salt Formation: Finally, the N-(3-aminocyclobutyl)propanamide is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-aminocyclobutyl)propanamide;hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Oxo derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted amine derivatives

Scientific Research Applications

N-(3-aminocyclobutyl)propanamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(3-aminocyclobutyl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Structural Comparisons

Propanamide derivatives vary significantly in substituents on the amide nitrogen and the propanamide chain. Key structural differences include:

Compound Name Substituents/Modifications Key Structural Features Reference
N-(3-aminocyclobutyl)propanamide HCl Cyclobutyl amine, propanamide backbone Small strained ring, primary amine Target
3-Amino-N-butyl-N-methylpropanamide HCl Butyl and methyl groups on amide nitrogen Branched alkyl chains, tertiary amine
3-Amino-N-(3-methoxypropyl)propanamide HCl Methoxypropyl group on amide nitrogen Ether linkage, increased hydrophilicity
NIH 10784 Fluorophenyl, piperidinyl groups Aromatic and heterocyclic moieties
Z1456467176 () Trifluoromethylphenyl, sulfamoyl groups Electron-withdrawing substituents

Key Observations :

  • Alkyl substituents (e.g., butyl, methyl in ) enhance lipophilicity, whereas methoxypropyl () may improve water solubility .

Physicochemical Properties

While explicit data for the target compound is unavailable, trends from analogs suggest:

  • Solubility : Hydrochloride salts generally improve aqueous solubility. Methoxypropyl derivatives () may exhibit better solubility than alkyl-substituted analogs () .
  • Stability : Cyclobutane’s strain may increase reactivity compared to cyclopropane or unstrained rings (e.g., NIH 10784’s piperidinyl group in ) .
  • Molecular Weight : Propanamide derivatives typically range between 200–400 g/mol. For example, NIH 10784 (C23H28ClFN2O3) has a molecular weight of ~455 g/mol .

Pharmacological Activity

Propanamide derivatives exhibit diverse biological activities, influenced by substituents:

  • Enzyme Inhibition : Compound 58035 () inhibits ACAT, a cholesterol metabolism enzyme, via hydrophobic interactions from its decyldimethylsilyl group .
  • Opioid Agonism : NIH 10784 () acts as a potent mu-opioid agonist (6,000× morphine) due to fluorophenyl and piperidinyl groups .
  • Antioxidant Activity : Chlorophenyl-substituted hydroxamic acids () show radical scavenging activity via hydroxylamine moieties .
  • Receptor Antagonism : Z1456467176 () targets P2X7R, likely due to sulfamoyl and trifluoromethyl groups enhancing binding affinity .

Its lack of aromatic groups distinguishes it from opioid agonists (NIH 10784) or antioxidants ().

Biological Activity

N-(3-aminocyclobutyl)propanamide;hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound contains a cyclobutane ring substituted with an amino group and a propanamide moiety. Its molecular formula is C6_{6}H12_{12}ClN2_{2}O, with a molecular weight of approximately 150.62 g/mol. The cyclobutane structure contributes to its reactivity and potential interactions with biological targets.

Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Preliminary studies suggest its role in modulating neurotransmitter systems and influencing cellular signaling pathways, although specific mechanisms require further investigation.

Potential Applications:

  • Neurotransmitter Modulation: The compound may interact with neurotransmitter receptors, influencing conditions such as anxiety or depression.
  • Antitumor Activity: Initial studies indicate possible antitumor effects, warranting further exploration in cancer research.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, the following interactions have been proposed:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Interaction: It could potentially bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(3-Aminophenyl)propanamideAromatic substitution instead of cyclobutanePotentially different biological activities
tert-Butyl (3-aminocyclobutyl)carbamateContains a tert-butyl groupMay exhibit different solubility and stability
3-Amino-N-(tert-butyl)propanamidetert-butyl group enhances steric hindranceDifferent pharmacokinetic properties

The cyclobutane structure of this compound may confer specific conformational properties that influence its interaction with biological targets differently than other similar compounds, potentially leading to distinct therapeutic profiles.

Case Studies and Research Findings

  • Neuropharmacological Studies:
    • Preliminary studies have shown that derivatives similar to N-(3-aminocyclobutyl)propanamide can exhibit neuropharmacological effects, suggesting that this compound may also have implications in treating neurological disorders.
  • Antimicrobial Properties:
    • Research is ongoing to explore the antimicrobial properties of the compound, indicating potential applications in treating infections.

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